N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-5-4-11(8-13(12)18)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZXBIYVKQYGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrimidine Core
The pyrimidine ring serves as the central scaffold for subsequent functionalization. Source demonstrates that 4-chloro-2-(methylthio)pyrimidine is a common precursor, enabling selective substitution at the 4- and 6-positions. In a representative procedure, 4-chloro-2-(methylthio)pyrimidine undergoes oxidation with potassium peroxymonosulfate to form the corresponding sulfone, enhancing electrophilicity at the 4-position. Microwave-assisted SNAr reactions with piperidine in dimethylformamide (DMF) at 100°C for 2 hours introduce the piperidin-1-yl group at position 6, achieving moderate yields (~50%). Cesium carbonate acts as a base, deprotonating piperidine to enhance nucleophilicity.
Table 1: Optimization of Piperidine Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 50 |
| Temperature | 100°C (microwave) | 50 |
| Base | Cs2CO3 | 50 |
| Reaction Time | 2 hours | 50 |
Carboxamide Formation
The carboxamide moiety is introduced via coupling between the pyrimidine-4-carboxylic acid derivative and 3,4-difluoroaniline. Source confirms that activation of the carboxylic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dichloromethane (DCM) facilitates amide bond formation. Triethylamine (TEA) is employed as a base, with reactions typically completing within 12 hours at room temperature. Purification via silica gel chromatography yields the final product with >95% purity.
Table 2: Amide Coupling Reaction Parameters
| Reagent | Role | Quantity (Equiv.) |
|---|---|---|
| HATU | Coupling Agent | 1.2 |
| 3,4-Difluoroaniline | Nucleophile | 1.0 |
| TEA | Base | 3.0 |
Critical Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents such as DMF and acetonitrile are optimal for SNAr reactions due to their ability to stabilize transition states. Source emphasizes that solvent choice directly impacts reaction kinetics, with DMF providing superior solubility for both aromatic substrates and piperidine. By contrast, tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for amide coupling to minimize side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra (400 MHz, CDCl3) of the final product exhibit characteristic signals:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 318.32 [M+H]+, consistent with the molecular formula C16H16F2N4O.
Challenges and Mitigation Strategies
Regioselectivity in Substitution Reactions
Competing substitution at positions 2 and 4 of the pyrimidine ring is mitigated by using electron-withdrawing groups (e.g., sulfones) to direct nucleophilic attack to the 6-position. Source notes that steric hindrance from the methylthio group further favors substitution at the less hindered site.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 3:1) effectively separates intermediates. Reverse-phase HPLC is employed for final product purification when high purity (>99%) is required.
Scale-Up and Industrial Considerations
Kilogram-scale synthesis requires continuous flow reactors to maintain temperature control and reduce reaction times. Source highlights that substituting cesium carbonate with potassium carbonate in large-scale reactions reduces costs without significantly compromising yields.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including its use as an inhibitor of certain enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it generally involves the interaction of the compound with the active site of the target, leading to modulation of its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s pyrimidine core is substituted at position 4 with a 3,4-difluorophenyl carboxamide and at position 6 with a piperidin-1-yl group. This design aligns with scaffold-hopping strategies observed in , where difluorophenyl and piperidine motifs are retained to preserve bioactivity while modifying other regions for improved pharmacokinetics.
Table 1: Structural Comparison
Critical Analysis of Structural Modifications
- Piperidine vs. Morpholine () : Replacement of piperidine with morpholine (as in EP 4 374 877 A2) could alter solubility and receptor selectivity.
- Fluorine Positioning : The 3,4-difluoro configuration (target compound) vs. 2-fluoro () impacts electronic effects and steric hindrance, influencing binding affinity .
- Ester vs. Carboxamide (Compound 33 vs.
Biological Activity
N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, often referred to as GSK547, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including synthesis, mechanisms of action, and efficacy in various biological assays.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C20H18F2N6O |
| Molecular Weight | 396.39 g/mol |
| IUPAC Name | 6-[4-[(3S)-3-(3,5-Difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
| PubChem CID | 134521814 |
Research indicates that GSK547 acts as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways. The compound has shown significant inhibitory activity against various cancer cell lines by targeting the Polo-like kinase 4 (PLK4), which is crucial for cell division. Inhibiting PLK4 can lead to mitotic defects and ultimately induce apoptosis in cancer cells .
Antitumor Activity
GSK547 has been evaluated for its antitumor properties in several studies:
- In vitro Studies : The compound demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC50 values in the low nanomolar range. For example, it exhibited an IC50 of 0.64 µM against the MM1.S multiple myeloma cell line .
- In vivo Studies : In animal models, GSK547 significantly inhibited tumor growth. A study reported nearly complete inhibition of tumor growth (96.9% TGI) in NCI-H1581 xenograft models at a dose of 10 mg/kg/day .
Target Specificity
GSK547 selectively inhibits PLK4 without significantly affecting other kinases, which minimizes off-target effects and enhances its therapeutic potential . This selectivity is crucial for reducing side effects commonly associated with broader-spectrum kinase inhibitors.
Case Study 1: Colon Cancer Model
In a mouse model of colon cancer, GSK547 was administered at varying doses to assess its efficacy. The results indicated a dose-dependent reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with GSK547 .
Case Study 2: Multiple Myeloma
Another study focused on multiple myeloma cell lines where GSK547 was tested alongside standard therapies. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, suggesting that GSK547 could be beneficial as an adjunct treatment in resistant cases .
Safety Profile
While GSK547 exhibits promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that the compound has a manageable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity .
Q & A
Q. Basic
- NMR Spectroscopy : H NMR confirms aromatic protons (δ 7.2–8.1 ppm for difluorophenyl) and piperidine protons (δ 1.5–3.5 ppm). F NMR verifies fluorine substitution patterns .
- LC-MS : Determines molecular weight (e.g., [M+H] at m/z 363) and purity.
- IR Spectroscopy : Identifies carboxamide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .
How can researchers resolve contradictions in biological activity data across different assay conditions?
Advanced
Contradictions may arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Cellular vs. Enzymatic Assays : Validate target engagement via cellular thermal shift assays (CETSA) or Western blotting for downstream effector phosphorylation .
- Data Normalization : Express activity as % inhibition relative to vehicle and replicate experiments (n ≥ 3) to assess statistical significance .
What computational strategies are effective in predicting binding affinity to kinase targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions between the difluorophenyl group and hydrophobic kinase pockets (e.g., Abl1 or Src kinases) .
- Molecular Dynamics (MD) Simulations : Analyze stability of piperidine-pyrimidine interactions over 100-ns trajectories (e.g., RMSD < 2 Å) .
- Free Energy Calculations : MM-PBSA methods estimate binding energy (ΔG ~ -8 kcal/mol for high-affinity binders) .
How do the 3,4-difluorophenyl and piperidine groups influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The difluorophenyl group increases LogP (measured via shake-flask: LogP ~2.5), enhancing membrane permeability but risking metabolic oxidation .
- Metabolic Stability : Piperidine’s rigidity reduces CYP3A4-mediated metabolism compared to morpholine analogs (t > 4 hours in microsomal assays) .
- Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility (>50 µM in PBS) for in vivo dosing .
What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?
Q. Advanced
- Rodent Models : Use kainic acid-induced seizures in mice to assess anticonvulsant activity (dose range: 10–50 mg/kg, PO) .
- Pharmacokinetics : Conduct bioavailability studies (AUC > 500 ng·h/mL) and brain penetration assays (brain/plasma ratio ≥0.3) .
- Behavioral Tests : Morris water maze for cognitive improvement in Alzheimer’s models .
How can structure-activity relationship (SAR) studies optimize inhibitory potency?
Q. Advanced
-
Systematic Substitution :
-
Biochemical Assays : Test analogs against purified kinases (e.g., Abl1, IC ≤ 10 nM for lead compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
